2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is an organic compound with the molecular formula C17H17NO5S It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a carbamoyl group substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3,4-dimethoxyaniline with chloroformate under basic conditions.
Thioether Formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Benzoic Acid Coupling: Finally, the thioether intermediate is coupled with a benzoic acid derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid
- 2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid
Uniqueness
2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is unique due to its specific structural features, such as the combination of a benzoic acid moiety with a sulfanyl and carbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-13-8-7-11(9-14(13)23-2)18-16(19)10-24-15-6-4-3-5-12(15)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKFTOVLBWREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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